molecular formula C6H4ClN3S B13089082 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine

Cat. No.: B13089082
M. Wt: 185.64 g/mol
InChI Key: FVENYOBIKXTLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine is a heterocyclic compound with a molecular formula of C6H4ClN3O. It is a member of the isothiazolo[5,4-D]pyrimidine family, characterized by a bicyclic structure that includes both nitrogen and sulfur atoms in its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylisothiazole with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted isothiazolo[5,4-D]pyrimidines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
  • 4-Chloro-3,6-dimethylisoxazolo[5,4-D]pyrimidine
  • Pyrazolo[3,4-D]pyrimidine derivatives

Uniqueness

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

4-chloro-3-methyl-[1,2]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H4ClN3S/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3

InChI Key

FVENYOBIKXTLFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C(=NC=N2)Cl

Origin of Product

United States

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